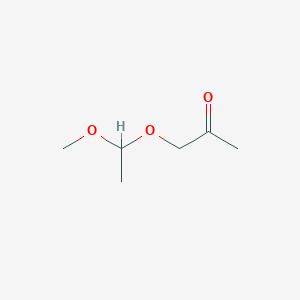![molecular formula C23H17NO6 B13780965 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]- CAS No. 67036-85-5](/img/structure/B13780965.png)
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely recognized for its applications in dyes and pigments. The presence of amino, hydroxy, and phenoxy groups in its structure contributes to its versatility and reactivity in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE typically involves the reaction of 1-amino-2-halogen-4-hydroxy-anthraquinone with a hydroxyaryl compound containing a COR group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and other industrial processes .
Aplicaciones Científicas De Investigación
1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, leading to its biological effects. The phenoxy group contributes to its stability and reactivity in different environments .
Comparación Con Compuestos Similares
Similar Compounds
- 1-AMINO-4-HYDROXY-2-PHENOXYANTHRAQUINONE
- 1-AMINO-2-BROMO-4-HYDROXYANTHRAQUINONE
- 1-AMINO-4-HYDROXY-2-METHOXYANTHRAQUINONE
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in chemical reactions and industrial applications .
Propiedades
Número CAS |
67036-85-5 |
|---|---|
Fórmula molecular |
C23H17NO6 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H17NO6/c1-12(25)11-29-13-6-8-14(9-7-13)30-18-10-17(26)19-20(21(18)24)23(28)16-5-3-2-4-15(16)22(19)27/h2-10,26H,11,24H2,1H3 |
Clave InChI |
QKSHXKRSGMVHSN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


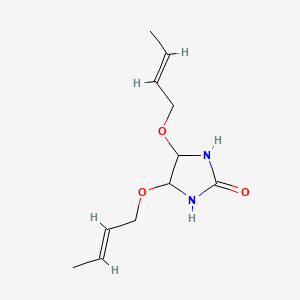
![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)
![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)
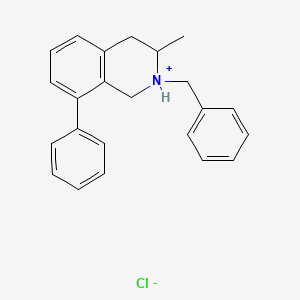
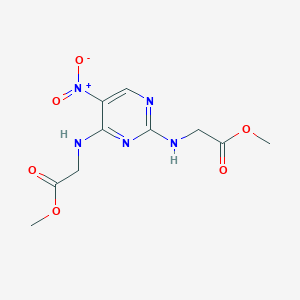
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
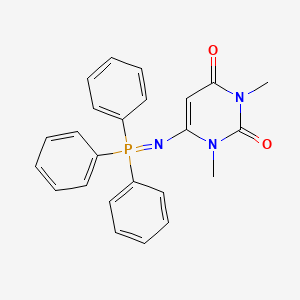
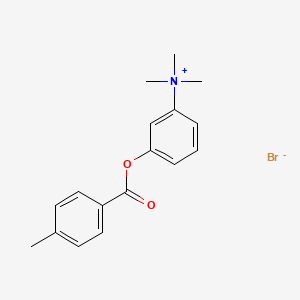
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
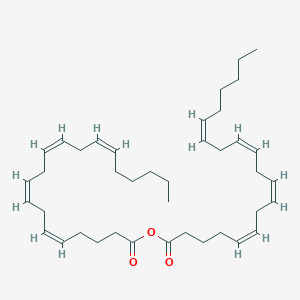

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
